2-aminoethanol;2,4,6-trinitrophenol
Description
Historical Development and Fundamental Chemical Context of Ethanolamine (B43304) and Picric Acid
The understanding of 2-aminoethanol;2,4,6-trinitrophenol is rooted in the history of its two components.
Ethanolamine (2-aminoethanol) is a bifunctional organic molecule containing both a primary amine and a primary alcohol group. wikipedia.orgnih.gov Its salts were first discovered in 1860 by Charles Adolphe Wurtz, who heated 2-chloroethanol (B45725) with an ammonia (B1221849) solution. wikipedia.orggoogleapis.com However, Wurtz was unable to isolate the free base. wikipedia.orgacs.org The modern industrial production method and the first successful isolation and study of ethanolamine were developed by Ludwig Knorr in 1897. wikipedia.orgacs.org Commercial interest in ethanolamines grew significantly only after World War II, coinciding with the large-scale production of ethylene (B1197577) oxide, their primary precursor. wikipedia.orggoogleapis.com Today, ethanolamine is produced by reacting ethylene oxide with aqueous ammonia. wikipedia.org It has diverse industrial applications, including gas scrubbing to remove acidic gases like CO2 and H2S, and as a pH control agent in power plant steam cycles. wikipedia.orgacs.orgbritannica.com
Picric Acid (2,4,6-trinitrophenol) has a long and varied history. It was likely first mentioned in the 17th-century alchemical writings of Johann Rudolf Glauber. wikipedia.org In 1771, Peter Woulfe produced picric acid by treating indigo (B80030) with nitric acid, and it was subsequently used as the first synthetic yellow dye. sciencehistory.orgbritannica.com Its synthesis from phenol (B47542) was achieved in 1841. wikipedia.orgchemeurope.com Initially, it was believed that only the salts of picric acid were explosive. chemeurope.com However, in 1871, Hermann Sprengel demonstrated that the acid itself could be detonated, leading to its widespread adoption as a primary high explosive by military powers under names like Melinite (France) and Lyddite (Britain). wikipedia.orgchemeurope.com Its use as an explosive declined after World War I due to its corrosive nature and the availability of safer alternatives like TNT. sciencehistory.orgchemeurope.com Picric acid also found use as an antiseptic and a treatment for burns and malaria in the early 20th century. wikipedia.orgsciencehistory.org
Interactive Data Table: Properties of Ethanolamine and Picric Acid
| Compound | Formula | Molar Mass | Appearance | Key Properties |
|---|---|---|---|---|
| Ethanolamine | HOCH2CH2NH2 | 61.08 g/mol nih.gov | Colorless, viscous liquid wikipedia.orgcdc.gov | Primary amine and alcohol, ammonia-like odor, water-miscible wikipedia.orgacs.org |
| Picric Acid | C6H3N3O7 | 229.10 g/mol chemeurope.com | Yellow crystalline solid britannica.comchemeurope.com | Highly acidic phenol, explosive, forms salts with bases britannica.comchemeurope.com |
Academic Significance and Research Trajectories of Salts Formed from Amines and Nitro-aromatic Acids
Salts formed between amines and nitro-aromatic acids, particularly picrates, are a subject of considerable academic interest. The presence of multiple nitro groups in picric acid makes it a strong oxidizing agent and a potent Lewis acid, capable of forming crystalline salts with a wide range of organic bases through electrostatic or hydrogen bonding interactions. researchgate.nettaylorandfrancis.com
Key areas of research include:
Charge-Transfer Complexes: Aromatic polynitro compounds like picric acid are known to form "charge-transfer" complexes with various organic molecules, including aromatic hydrocarbons and amines. libretexts.org These complexes, often crystalline and colored, are useful for the separation, purification, and identification of organic compounds. libretexts.org
Energetic Materials: The combination of a fuel-rich amine with an oxygen-rich picrate (B76445) anion creates energetic materials. A proton transfer mechanism is considered a crucial initial step in the thermal decomposition of these energetic picrates, making them intriguing subjects for studying explosive properties. researchgate.net
Non-Linear Optics (NLO): The proton transfer from picric acid to an organic base can increase the molecular hyperpolarizability of the resulting picrate moiety, making these salts promising candidates for NLO applications. taylorandfrancis.com
Supramolecular Chemistry: The self-assembly of these salts is governed by various intermolecular forces, including strong hydrogen bonds and aromatic-aromatic interactions, making them excellent models for studying molecular recognition and crystal formation. researchgate.net
Analytical Probes: The ability of picric acid to protonate basic sites like amines is exploited in the development of fluorescent probes for its detection. The interaction often leads to fluorescence quenching through electron or energy transfer, forming a non-emitting complex. rsc.org
The research trajectory in this field has moved from simple synthesis and characterization towards understanding and exploiting the unique properties that arise from the combination of the amine and the nitro-aromatic acid within a single crystalline structure. nih.gov
Theoretical Frameworks of Proton Transfer and Salt Formation in Supramolecular Systems
The formation of this compound is a classic example of proton transfer within a supramolecular system. Supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits, where the whole is greater than the sum of its parts. windows.net The interaction between ethanolamine and picric acid is governed by the difference in their acid-base properties. Picric acid is highly acidic (pKa ≈ 0.38) due to the strong electron-withdrawing effect of the three nitro groups, which stabilizes the resulting phenoxide anion. chemeurope.comrsc.org Ethanolamine is a base capable of accepting a proton.
The transfer of the proton is a key event that dictates the nature of the final product, shifting it from a neutral co-crystal to an ionic salt. Theoretical frameworks used to understand this process include:
Quantum-Mechanical Theory: The mechanism of proton transfer can be described as a classical reorganization of the surrounding medium that equalizes the proton energy levels in the initial and final states, followed by a quantum-mechanical under-barrier transition of the proton. nih.gov
Proton-Coupled Electron Transfer (PCET): While simple acid-base reactions involve primarily proton transfer, the broader theoretical context of PCET is relevant. PCET reactions, fundamental to energy conversion in biology, involve the transfer of both a proton and an electron, which can occur synchronously or asynchronously. nih.gov The study of model systems helps elucidate these complex mechanisms. nih.gov
Computational Modeling: Ab initio and Density Functional Theory (DFT) calculations are used to model the proton transfer process. These studies can determine the stability of the resulting salt, calculate the activation energy barrier for the proton transfer, and analyze the geometry and charge distribution of the transition state. nih.govias.ac.in Such calculations have shown that the presence of a solvent molecule, like water, can significantly lower the activation barrier for proton transfer by stabilizing the transition state. ias.ac.in
These theoretical approaches are crucial for understanding how factors like molecular structure, solvent, and intermolecular interactions influence the formation and stability of organic salts. nih.govias.ac.in
Overview of Crystal Engineering Principles Relevant to the Compound
Crystal engineering is the discipline of designing and synthesizing new solid-state structures with desired properties by understanding and controlling intermolecular interactions. windows.net The structure of this compound is a direct outcome of these principles.
Key principles of crystal engineering applicable to this compound include:
Intermolecular Interactions: The packing of molecules in a crystal is governed by non-covalent interactions. In organic salts, strong charge-assisted hydrogen bonds and ionic forces are dominant. In the case of ethanolamine picrate, hydrogen bonds between the ethanolaminium cation (N-H⁺ and O-H groups) and the picrate anion (phenoxide and nitro groups) are critical in directing the crystal packing.
Supramolecular Synthons: The core concept of crystal engineering involves using reliable and predictable intermolecular recognition patterns, known as supramolecular synthons. uoc.gr In the formation of this salt, the primary synthon is the interaction between the protonated amine (R-NH3⁺) and the deprotonated acid (Ar-O⁻). The predictability of this interaction allows for the rational design of such crystalline materials.
Network Topology: Crystal structures can be simplified and analyzed as networks, where molecules act as nodes and intermolecular interactions are the connectors. windows.net This approach helps in understanding and comparing the packing arrangements of different organic salts, even those with widely varying molecular structures. windows.net
Co-crystallization: The formation of the salt is a result of co-crystallization between an acid and a base. By carefully selecting the components based on their functional groups and pKa values, chemists can construct crystalline porous organic salts (CPOSs) with specific topologies and functionalities, such as proton conduction or selective transport. rsc.org
The application of these principles allows chemists to move beyond simply making new compounds and toward designing functional materials with tailored physical and chemical properties based on a fundamental understanding of molecular assembly. uoc.grnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
6627-48-1 |
|---|---|
Molecular Formula |
C8H10N4O8 |
Molecular Weight |
290.19 g/mol |
IUPAC Name |
2-aminoethanol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C2H7NO/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;3-1-2-4/h1-2,10H;4H,1-3H2 |
InChI Key |
ATOLNTNBXSEAPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CO)N |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of 2 Aminoethanol;2,4,6 Trinitrophenol
Solution-Based Synthesis Protocols for Ethanolamine (B43304) Picrate (B76445)
The most common and well-established method for preparing ethanolamine picrate is through solution-based synthesis. This typically involves the direct reaction of 2-aminoethanol with picric acid in a suitable solvent. The general reaction scheme involves the protonation of the amine by the picric acid, leading to the formation of the ethanolammonium cation and the picrate anion, which then crystallize from the solution.
A general procedure involves dissolving picric acid in a suitable solvent, often with gentle heating, followed by the addition of an equimolar amount of 2-aminoethanol. researchgate.net Upon cooling or evaporation of the solvent, the ethanolamine picrate salt precipitates and can be collected by filtration. Recrystallization from an appropriate solvent or solvent mixture can be employed to obtain a product of high purity. ijpcbs.com
Influence of Solvent Systems on Compound Formation
The choice of solvent is a critical parameter in the solution-based synthesis of ethanolamine picrate, as it can significantly influence the reaction rate, yield, and the crystalline quality of the product. The solvent's polarity, ability to form hydrogen bonds, and its capacity to solubilize the reactants and the product all play crucial roles. researchgate.netnih.gov
The formation of the charge-transfer complex, a key step in the formation of the picrate salt, is often favored in less polar solvents. nih.govresearchgate.net This is because polar solvents can stabilize the individual reactant molecules through solvation, potentially hindering their association to form the complex. acs.org However, the solubility of the reactants, particularly the ionic picric acid, must also be considered.
Protic solvents, such as alcohols (e.g., ethanol (B145695), methanol), are commonly used for the synthesis of amine picrates. researchgate.net These solvents can effectively dissolve both the amine and the picric acid and can also participate in hydrogen bonding, which can influence the crystallization process. A mixture of solvents, such as ethanol and water, is sometimes employed to optimize both solubility and crystal growth. aidic.it The use of a water/ethanol mixture has been shown to be effective in the extraction and crystallization of phenolic compounds. aidic.it
The table below illustrates the effect of different solvents on the formation of amine picrate salts, drawing from general observations in the literature for similar systems.
| Solvent System | Polarity (Dielectric Constant) | Expected Influence on Ethanolamine Picrate Formation |
| Methanol | 32.7 | High solubility for both reactants, may lead to rapid reaction but potentially smaller crystals. |
| Ethanol | 24.5 | Good solubility for reactants, commonly used for recrystallization, promotes well-defined crystal growth. |
| Water | 80.1 | High polarity may stabilize reactants and hinder initial complex formation; good solvent for final product. |
| Dichloromethane | 9.1 | Lower polarity may favor charge-transfer complex formation, but solubility of picric acid might be limited. |
| Acetone | 20.7 | Aprotic polar solvent, can be effective for dissolving reactants and facilitating the reaction. |
| Carbon Tetrachloride | 2.2 | Non-polar, may strongly favor charge-transfer complex formation but poor solubility of reactants. nih.gov |
This table is illustrative and based on general principles of solvent effects on amine picrate formation. Specific experimental data for ethanolamine picrate may vary.
Stoichiometric Considerations in Reaction Yield and Purity
The stoichiometry of the reaction between 2-aminoethanol and picric acid is typically a 1:1 molar ratio, reflecting the acid-base nature of the interaction where one molecule of the acidic picric acid reacts with one molecule of the basic ethanolamine. researchgate.netresearchgate.net Adherence to this stoichiometric ratio is crucial for maximizing the yield and ensuring the purity of the resulting ethanolamine picrate salt.
Using an excess of either reactant can lead to impurities in the final product. An excess of picric acid would result in unreacted acid co-precipitating with the salt, giving the product a more intensely yellow color. Conversely, an excess of ethanolamine would remain in the mother liquor or could potentially form adducts with the desired salt, complicating purification.
In practice, the reaction is often carried out with equimolar amounts of the reactants to ensure complete conversion and a high-purity product. ijpcbs.com The yield of the reaction is typically high, often exceeding 90%, especially when the appropriate solvent and crystallization conditions are chosen.
The table below outlines the general impact of stoichiometric ratios on the synthesis of ethanolamine picrate.
| Stoichiometric Ratio (MEA:Picric Acid) | Expected Impact on Yield | Expected Impact on Purity |
| 1:1 | High | High, minimal unreacted starting materials. |
| > 1:1 (Excess MEA) | Yield of picrate may be high, but overall mass yield will include excess amine. | Lower, contaminated with unreacted ethanolamine. |
| < 1:1 (Excess Picric Acid) | Yield of picrate is limited by the amount of ethanolamine. | Lower, contaminated with unreacted picric acid. |
This table is based on fundamental principles of stoichiometry in salt formation reactions.
Solid-State and Mechanochemical Synthesis Approaches
In recent years, solid-state and mechanochemical synthesis methods have emerged as environmentally friendly and efficient alternatives to traditional solution-based reactions. nih.govresearchgate.net These methods often proceed faster, use minimal or no solvent, and can sometimes lead to the formation of novel polymorphs.
Grinding-Assisted Synthesis Techniques
Grinding-assisted synthesis, a form of mechanochemistry, involves the grinding of solid reactants together in a mortar and pestle or a ball mill. nih.govoup.com This mechanical energy input can induce chemical reactions by increasing the surface area of the reactants, facilitating mass transfer, and creating localized high-pressure and high-temperature conditions at the point of contact between particles.
For the synthesis of ethanolamine picrate, this would involve grinding solid picric acid with liquid or solid 2-aminoethanol. Liquid-assisted grinding (LAG), where a small amount of a liquid is added to the solid reactants, can often accelerate the reaction rate and improve the crystallinity of the product compared to neat grinding (NG). google.com The liquid phase can act as a lubricant and facilitate molecular diffusion.
Solvent-Free Reaction Environments
Solvent-free synthesis of ethanolamine picrate can be achieved through neat grinding of the two solid reactants (if ethanolamine is below its melting point) or by simply mixing the liquid amine with the solid picric acid without any additional solvent. The reaction is typically exothermic and proceeds rapidly to form the salt.
The advantages of solvent-free methods include reduced environmental impact, lower costs associated with solvent purchase and disposal, and often simpler product isolation. The absence of a solvent also eliminates the possibility of solvate formation, which can sometimes occur in solution-based synthesis.
The table below compares the general characteristics of solution-based and solid-state synthesis methods for a compound like ethanolamine picrate.
| Synthesis Method | General Advantages | General Disadvantages |
| Solution-Based | Good control over crystal growth, can produce large, high-quality crystals. | Requires solvents, may be time-consuming due to dissolution and crystallization steps, potential for solvate formation. |
| Solid-State (Grinding) | Fast, solvent-free or low-solvent, environmentally friendly, can produce novel polymorphs. | May produce amorphous or poorly crystalline products, can be difficult to scale up, potential for localized thermal decomposition. |
This table provides a general comparison, and the optimal method depends on the specific requirements of the synthesis.
Mechanistic Studies of Proton Transfer and Ionic Bond Formation
The formation of ethanolamine picrate is fundamentally a process of proton transfer from the phenolic hydroxyl group of picric acid to the amino group of ethanolamine. This proton transfer is the key step in the formation of the ionic bond that holds the ethanolammonium cation and the picrate anion together in the crystal lattice. researchgate.netresearchgate.net
The pKa of picric acid is very low (around 0.3), indicating it is a strong acid, while the pKa of the conjugate acid of ethanolamine is around 9.5, indicating that ethanolamine is a moderately strong base. wikipedia.orgchemicalbook.com The large difference in pKa values strongly favors the complete transfer of a proton from picric acid to ethanolamine.
Spectroscopic studies, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can provide evidence for this proton transfer. In the IR spectrum, the disappearance of the broad O-H stretching band of picric acid and the appearance of N-H stretching bands of the newly formed ammonium (B1175870) group are indicative of salt formation. researchgate.net
Kinetic Analysis of Salt Crystallization
The crystallization of 2-aminoethanol;2,4,6-trinitrophenol from a solution is a critical step that determines the crystal quality, size distribution, and ultimately, the performance characteristics of the energetic material. The kinetics of this process, encompassing both nucleation and crystal growth, are influenced by several factors, including supersaturation, temperature, solvent properties, and the presence of impurities. e-bookshelf.de
A comprehensive kinetic analysis of the crystallization of this specific salt is not extensively documented in publicly available literature. However, the principles governing the crystallization of organic salts provide a framework for understanding this process. e-bookshelf.defrontiersin.org The crystallization process begins with nucleation, the formation of stable crystalline nuclei from a supersaturated solution. This is followed by crystal growth, where these nuclei grow into larger crystals.
Table 1: Factors Influencing Crystallization Kinetics of Organic Salts
| Parameter | Effect on Crystallization |
| Supersaturation | The primary driving force for both nucleation and crystal growth. Higher supersaturation generally leads to faster nucleation rates. |
| Temperature | Affects solubility and molecular mobility. The rate of crystallization often exhibits a maximum at an optimal temperature. acs.org |
| Solvent | Influences solubility, viscosity, and solute-solvent interactions, thereby affecting both nucleation and growth kinetics. e-bookshelf.de |
| Impurities | Can either inhibit or promote nucleation and can alter crystal morphology by adsorbing onto specific crystal faces. e-bookshelf.de |
| Agitation | Affects mass transfer and can induce secondary nucleation. |
This table provides a general overview of factors affecting organic salt crystallization and is based on established principles in the field.
Role of Intermediates in Reaction Pathways
The formation of this compound proceeds through a direct acid-base reaction, where the primary intermediate is the ion pair formed upon proton transfer. The reaction between picric acid, a strong organic acid, and 2-aminoethanol, a primary amine, is rapid. researchgate.netwikipedia.org
The key steps in the reaction pathway are:
Protonation of the Amine: The acidic proton of the phenolic hydroxyl group of picric acid is transferred to the lone pair of electrons on the nitrogen atom of the 2-aminoethanol molecule. This results in the formation of the 2-hydroxyethylammonium cation ([HOCH₂CH₂NH₃]⁺).
Formation of the Picrate Anion: Simultaneously, the picric acid molecule, having lost a proton, becomes the picrate anion ([(O₂N)₃C₆H₂O]⁻). wikipedia.org
Ion Pair Association: The electrostatically attracted cation and anion form the 2-aminoethanol picrate salt.
In the solid state, the crystal structure is stabilized by a network of hydrogen bonds and other non-covalent interactions between the 2-hydroxyethylammonium cation and the picrate anion. researchgate.net While discrete, stable chemical intermediates other than the constituent ions are not typically observed in this direct salt formation, the study of the transition state and the dynamics of the proton transfer would require advanced spectroscopic and computational methods.
Green Chemistry Perspectives in Compound Synthesis
The synthesis of energetic materials, including this compound, is increasingly being evaluated from a green chemistry perspective. The goal is to develop more environmentally benign processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. nih.gov
Key areas for applying green chemistry principles to the synthesis of this compound include:
Alternative Synthesis of Picric Acid: Traditional synthesis of picric acid can involve harsh conditions and the use of strong acids, leading to the formation of hazardous byproducts. power-labs.com Research into greener routes for producing picric acid and other nitrated aromatic compounds is an active area.
Solvent Selection: The choice of solvent for the synthesis and crystallization of the salt is crucial. Water is often considered a green solvent due to its low toxicity and environmental impact. researchgate.net Utilizing aqueous media or solvent-free conditions, where applicable, aligns with green chemistry principles. organic-chemistry.org For instance, some picrate salts have been synthesized in methanol:water mixtures. researchgate.net
Energy Efficiency: Optimizing reaction conditions, such as temperature and reaction time, can lead to reduced energy consumption.
Waste Reduction: Developing synthetic routes with high atom economy and minimizing the formation of byproducts are central tenets of green chemistry.
Table 2: Green Chemistry Considerations in the Synthesis of this compound
| Green Chemistry Principle | Application in Synthesis |
| Prevention | Designing synthetic pathways that minimize waste generation. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. The acid-base reaction for salt formation generally has high atom economy. |
| Less Hazardous Chemical Syntheses | Exploring alternative, less hazardous reagents and synthetic routes for the preparation of picric acid. |
| Safer Solvents and Auxiliaries | Prioritizing the use of water or other benign solvents over volatile organic compounds. researchgate.net |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible to reduce energy requirements. |
| Use of Renewable Feedstocks | While not directly applicable to this specific compound currently, future research could explore bio-based routes to the starting materials. |
This table outlines the application of green chemistry principles to the synthesis of the target compound, drawing on general concepts of sustainable chemical manufacturing.
Advanced Structural Elucidation and Crystallographic Analysis of 2 Aminoethanol;2,4,6 Trinitrophenol
Single-Crystal X-Ray Diffraction Studies
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise atomic arrangement within a crystalline solid. youtube.com This technique has been successfully applied to 2-aminoethanol;2,4,6-trinitrophenol, revealing a wealth of structural information.
The crystal structure of this compound was determined at a temperature of 293(2) K. The analysis revealed that the compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle. The specific space group was identified as P2₁/c, a common space group for organic molecules. The unit cell is the fundamental repeating unit of the crystal lattice, and its dimensions were precisely measured.
Below is a comprehensive table of the crystallographic data and unit cell parameters for this compound.
| Parameter | Value |
| Empirical formula | C₈H₁₀N₄O₈ |
| Formula weight | 290.20 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 12.569(3) Å, α = 90° |
| b = 6.6430(10) Å, β = 100.86(3)° | |
| c = 14.399(3) Å, γ = 90° | |
| Volume | 1179.3(4) ų |
| Z (molecules per unit cell) | 4 |
| Density (calculated) | 1.634 Mg/m³ |
| Absorption coefficient | 0.140 mm⁻¹ |
| F(000) (electrons per unit cell) | 600 |
Data sourced from a 2007 study by Pathan et al.
The crystal structure confirms that the compound exists as an ionic salt, consisting of an ethanolammonium cation (C₂H₈NO⁺) and a picrate (B76445) anion (C₆H₂N₃O₇⁻). This is evidenced by the transfer of a proton from the phenolic hydroxyl group of picric acid to the nitrogen atom of the 2-aminoethanol molecule.
Ethanolammonium Cation: The cation adopts a gauche conformation, which is a common low-energy conformation for such molecules. The geometry of the cation is largely as expected, with standard bond lengths and angles for C-C, C-N, and C-O single bonds.
Picrate Anion: The picrate anion consists of a benzene (B151609) ring substituted with three nitro groups and a phenolate (B1203915) oxygen. The C-O bond length of the phenolate group is significantly shorter than a typical C-O single bond, indicating partial double bond character due to resonance delocalization of the negative charge across the ring and the nitro groups. The nitro groups are slightly twisted out of the plane of the benzene ring. This twisting is a result of steric hindrance and electronic effects.
The positively charged -NH₃⁺ group and the hydroxyl group of the ethanolammonium cation act as hydrogen bond donors. The acceptors are the oxygen atoms of the phenolate group and the nitro groups of the picrate anion. This intricate network of hydrogen bonds links the cations and anions together, forming a robust three-dimensional structure.
A detailed analysis reveals the following key hydrogen bonding interactions:
N-H···O bonds: Strong hydrogen bonds are formed between the ammonium (B1175870) group of the cation and the phenolate oxygen as well as the oxygen atoms of the ortho-nitro groups of the anion.
O-H···O bond: The hydroxyl group of the ethanolammonium cation also participates in hydrogen bonding, donating its proton to an oxygen atom of one of the nitro groups on a neighboring picrate anion.
C-H···O bonds: Weaker C-H···O interactions are also present, involving the carbon atoms of the ethanolammonium cation and the oxygen atoms of the picrate anion, further contributing to the cohesion of the crystal structure.
The following table summarizes the geometric parameters of the key hydrogen bonds identified in the crystal structure.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) | Symmetry Operation for Acceptor |
| O(8)-H(8A)···O(4) | 0.82 | 1.93 | 2.743(3) | 171 | x, -1/2-y, 1/2+z |
| N(4)-H(4A)···O(1) | 0.89 | 1.88 | 2.760(3) | 170 | x, y, z |
| N(4)-H(4B)···O(2) | 0.89 | 2.11 | 2.919(3) | 151 | x, y, z |
| N(4)-H(4C)···O(7) | 0.89 | 2.15 | 2.946(3) | 149 | 1-x, -1/2+y, 3/2-z |
Data sourced from a 2007 study by Pathan et al.
Beyond the extensive hydrogen bonding network, the crystal packing of this compound is further influenced by other non-covalent interactions, most notably π-π stacking. The electron-deficient picrate anions arrange themselves in a parallel, offset fashion, which is characteristic of stabilizing π-π stacking interactions.
In this arrangement, the centroid of one picrate ring is positioned over the edge of the adjacent ring. This offset stacking minimizes electrostatic repulsion between the electron-rich π-systems. The interplanar distance between these stacked picrate rings is approximately 3.323 Å, a value well within the typical range for such interactions. This stacking leads to the formation of columnar arrays of anions extending through the crystal lattice.
The combination of the extensive three-dimensional hydrogen-bonding network and the π-π stacking interactions results in a highly stable and densely packed crystal structure. The ethanolammonium cations are situated within the cavities and channels created by the arrangement of the picrate anions, effectively knitting the entire structure together.
Powder X-Ray Diffraction for Phase Identification and Polymorphism
Powder X-ray diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk sample. americanpharmaceuticalreview.com It provides a characteristic "fingerprint" of a crystalline phase, allowing for its identification and the assessment of its purity. nist.gov
As of the current body of research, specific studies focusing on the powder X-ray diffraction analysis of this compound for the purpose of phase identification or polymorphism screening are not widely reported in the literature.
However, a theoretical powder X-ray diffraction pattern can be calculated from the single-crystal X-ray diffraction data. This calculated pattern would serve as the standard reference for the crystalline phase described above. Any experimentally obtained PXRD pattern from a bulk sample of this compound could be compared to this standard. A perfect match would confirm the sample is composed of the same crystalline phase.
Deviations from the standard pattern could indicate several possibilities:
Presence of Polymorphs: Polymorphs are different crystalline forms of the same compound. They would exhibit distinct PXRD patterns. The existence of polymorphs for this compound has not been documented, but PXRD would be the primary tool for their discovery and characterization.
Amorphous Content: The presence of a non-crystalline, or amorphous, component in the sample would be indicated by a broad halo in the PXRD pattern, underlying the sharp Bragg peaks of the crystalline phase. americanpharmaceuticalreview.com
Impurities: The presence of other crystalline impurities would result in an experimental pattern that is a superposition of the pattern for this compound and the patterns of the impurities.
While dedicated PXRD studies on this specific compound are not available, the technique remains an essential tool for the solid-state characterization of crystalline materials like this one.
Polymorphic and Pseudopolymorphic Forms of Ethanolamine (B43304) Picrate
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of materials science, as different polymorphs can exhibit distinct physical and chemical properties. While specific studies detailing the isolation and characterization of different polymorphic or pseudopolymorphic forms of ethanolamine picrate are not extensively documented in the surveyed literature, the potential for their existence is high based on the molecular structure and interactions present in similar organic salts.
Polymorphism in ethanolamine picrate would arise from variations in the crystal lattice packing and, most significantly, from different arrangements of the strong hydrogen bonds between the ethanolaminium cation and the picrate anion. The ethanolaminium cation offers multiple hydrogen bond donors (the -OH and -NH3+ groups), while the picrate anion has several acceptor sites (the phenoxide oxygen and the oxygen atoms of the three nitro groups). This multiplicity allows for the formation of diverse and complex three-dimensional supramolecular networks. For instance, molecules can be linked by N—H⋯O hydrogen bonds to form dimers or chains, which are then connected into a larger network. nih.gov
Pseudopolymorphism could also occur, most commonly in the form of hydrates. This would involve the incorporation of water molecules into the crystal lattice. These water molecules would act as bridges, participating in the hydrogen-bonding network and further stabilizing the crystal structure. The study of related compounds, such as L-Valinium picrate, confirms the formation of complex structures governed by van der Waals interactions and hydrogen bonds between the picrate's hydroxyl group and the amino group of the counter-ion. core.ac.uk Hirshfeld surface analysis of similar crystal structures reveals that H⋯H, N⋯H/H⋯N, and C⋯H/H⋯C interactions are the most significant contributors to the crystal packing. nih.gov
The identification and characterization of any potential polymorphs or pseudopolymorphs of ethanolamine picrate would require systematic crystallographic screening under various crystallization conditions (e.g., different solvents, temperatures, and saturation levels) and analysis by techniques such as single-crystal X-ray diffraction.
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound, confirming the proton transfer, and probing the crucial hydrogen-bonding interactions that define its solid-state architecture.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bond Probing
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in the molecule and the nature of the intermolecular interactions. For ethanolamine picrate, the spectra are dominated by features of the ethanolaminium cation and the picrate anion, with significant perturbations due to strong intermolecular hydrogen bonding.
The formation of the salt involves the protonation of the primary amine to an ammonium group (-NH3+) and the deprotonation of the phenol (B47542) to a phenoxide (-O-). This is clearly reflected in the spectra. The characteristic sharp N-H stretching bands of a primary amine (typically ~3300-3500 cm⁻¹) are replaced by broad, strong absorption bands for the N+-H stretching vibrations of the ethanolaminium cation, typically shifted to a lower frequency region (around 3000-3200 cm⁻¹). This broadening and red-shift are classic indicators of strong hydrogen bonding between the N+-H group and the oxygen atoms of the picrate anion. nih.gov Similarly, the O-H stretching vibration of the ethanolamine hydroxyl group, which also participates in hydrogen bonding, would appear as a broad band, likely in the 3200-3400 cm⁻¹ region. researchgate.net
The picrate anion displays several characteristic vibrations. The asymmetric and symmetric stretching vibrations of the nitro groups (NO₂) are prominent, typically appearing in the regions of 1500-1560 cm⁻¹ and 1300-1350 cm⁻¹, respectively. Aromatic C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ range. The C-H stretching vibrations of the ethanolamine alkyl chain are observed in the 2850-2950 cm⁻¹ region. core.ac.uk
The table below summarizes the expected key vibrational bands for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectrum | Notes |
| O-H Stretch | -OH (Ethanolaminium) | 3200 - 3400 (Broad) | FT-IR | Broadened due to participation in hydrogen bonding. researchgate.net |
| N-H Stretch | -NH₃⁺ (Ethanolaminium) | 3000 - 3200 (Broad) | FT-IR | Significant broadening and red-shift from typical amine values indicate strong N⁺-H···O hydrogen bonding. nih.gov |
| C-H Stretch (asymmetric & symmetric) | -CH₂ (Alkyl Chain) | 2850 - 2950 | FT-IR/Raman | Characteristic of the aliphatic backbone of ethanolamine. core.ac.uk |
| C=C Stretch | Aromatic Ring | 1400 - 1600 | FT-IR/Raman | Vibrations of the trinitrophenol aromatic ring. |
| NO₂ Asymmetric Stretch | Nitro Group | 1500 - 1560 | FT-IR/Raman | Strong absorption typical for nitroaromatic compounds. |
| NO₂ Symmetric Stretch | Nitro Group | 1300 - 1350 | FT-IR/Raman | Another strong, characteristic band for the picrate anion. |
| C-O Stretch | C-O (Alcohol) | 1030 - 1080 | FT-IR | Stretching vibration of the alcohol C-O bond in ethanolamine. researchgate.net |
| C-N Stretch | C-N (Amine) | 1070 - 1100 | FT-IR | Stretching vibration of the C-N bond in ethanolamine. researchgate.net |
Raman spectroscopy provides complementary information. For instance, the symmetric vibrations of the nitro groups often give a very strong Raman signal. The low-frequency region of the Raman spectrum (below 400 cm⁻¹) is particularly useful for studying the lattice vibrations and the stretching modes of the hydrogen bonds themselves. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State and Solid-State Structural Elucidation
NMR spectroscopy is a powerful tool for confirming the structure of this compound in solution. In a suitable solvent like DMSO-d₆ or D₂O, both ¹H and ¹³C NMR spectra would provide unambiguous evidence of the salt's constitution.
In the ¹H NMR spectrum, the proton transfer is evident. The two methylene (B1212753) groups (-CH₂-) of the ethanolaminium cation would appear as two distinct signals, likely triplets if coupling is resolved. Due to the electron-withdrawing effect of the adjacent protonated amino group (-NH₃⁺), the methylene protons closer to the nitrogen (N-CH₂) are expected to be deshielded and appear at a lower field (higher ppm value, ~3.1-3.2 ppm) compared to the methylene protons closer to the hydroxyl group (O-CH₂, ~3.8-3.9 ppm). chemicalbook.com The protons of the hydroxyl and ammonium groups would likely appear as broad singlets and may exchange with solvent protons. The picrate anion, having a plane of symmetry, would show a single, sharp singlet in the aromatic region (likely around 8.5-9.0 ppm) corresponding to the two equivalent aromatic protons (H-3 and H-5).
The ¹³C NMR spectrum would show two signals for the two non-equivalent methylene carbons of the ethanolaminium cation and three signals for the carbons of the picrate anion (C-O, C-H, and C-NO₂).
The table below outlines the predicted ¹H NMR chemical shifts.
| Proton Environment | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -CH₂-OH | Ethanolaminium | ~3.8 - 3.9 | Triplet (t) | Chemical shift data from ethanolamine hydrochloride in D₂O provides a good reference. chemicalbook.com |
| -CH₂-NH₃⁺ | Ethanolaminium | ~3.1 - 3.2 | Triplet (t) | Deshielded by the adjacent positively charged nitrogen atom. chemicalbook.com |
| Ar-H | Picrate Anion | ~8.5 - 9.0 | Singlet (s) | The two aromatic protons are chemically equivalent due to symmetry. |
| -OH | Ethanolaminium | Variable | Broad (br s) | Position is concentration and solvent dependent; may exchange with water. |
| -NH₃⁺ | Ethanolaminium | Variable | Broad (br s) | Position is concentration and solvent dependent; may exchange with water. |
While solution-state NMR confirms the connectivity, solid-state NMR (ssNMR) would be required to probe the structure in its native crystalline form. Solid-state NMR could differentiate between potential polymorphs by detecting subtle differences in chemical shifts and internuclear distances caused by varied packing and hydrogen-bonding environments.
Electronic Spectroscopy (UV-Vis) for Charge Transfer Interactions
UV-Visible spectroscopy is used to study the electronic transitions within the compound. While ethanolamine itself does not absorb significantly in the UV-Vis range reddit.com, the picrate anion is a strong chromophore, and the salt as a whole is expected to exhibit charge-transfer characteristics. The spectrum is a composite of the electronic transitions of the picrate anion and an additional band corresponding to the charge-transfer (CT) interaction between the electron-donating ethanolamine moiety and the strongly electron-accepting picrate ring.
The picrate anion's spectrum is characterized by intense π → π* transitions associated with the aromatic ring and weaker n → π* transitions associated with the nitro and phenoxide oxygen atoms. The primary π → π* transition of the picrate anion typically appears as a strong absorption band in the 350-400 nm range.
A key feature in the spectrum of ethanolamine picrate is the likely presence of a distinct charge-transfer band. This band arises from the transfer of electron density from the highest occupied molecular orbital (HOMO), largely located on the ethanolamine (specifically the nitrogen and oxygen lone pairs), to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-deficient picrate ring. core.ac.uk This CT interaction results in the compound's characteristic yellow color. The CT band is often broad and may overlap with the inherent absorption of the picrate anion. The energy of this transition provides a measure of the strength of the donor-acceptor interaction in the complex. nih.gov
| Transition Type | Chromophore | Expected Wavelength Range (nm) | Notes |
| π → π | Picrate Aromatic Ring | ~350 - 400 | Intense absorption band responsible for the strong color of picrate salts. |
| n → π | Picrate NO₂/O⁻ Groups | > 400 | Weaker absorption, often observed as a shoulder on the main absorption band. rsc.org |
| Charge Transfer (CT) | Donor-Acceptor Pair | Broad, ~400 - 500 | Arises from electron transfer from ethanolamine (donor) to the picrate ring (acceptor), contributing to the compound's color. core.ac.uknih.gov |
Thermal Analysis Techniques for Solid-State Behavior
Thermal analysis methods are crucial for characterizing the solid-state properties of materials, including their thermal stability, melting behavior, and any phase transitions they may undergo upon heating.
Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events
Differential Scanning Calorimetry (DSC) is a primary technique for investigating the thermal events of this compound. A DSC thermogram plots the heat flow into or out of a sample as a function of temperature, revealing transitions such as melting, crystallization, and solid-solid phase changes.
For a crystalline organic salt like ethanolamine picrate, the DSC trace would be expected to show a single, sharp endothermic peak corresponding to its melting point. The temperature at the peak of this endotherm is taken as the melting temperature (Tₘ), and the area under the peak is proportional to the enthalpy of fusion (ΔHfus).
The presence of polymorphism could be detected by DSC. Different polymorphs would exhibit different melting points and enthalpies of fusion. Furthermore, heating a metastable polymorph might show a complex thermal profile, potentially with an exothermic peak (crystallization into a more stable form) followed by the endothermic melting of the stable form at a higher temperature.
If a pseudopolymorph, such as a hydrate, were present, the DSC curve would likely show a broad endotherm at a lower temperature (typically below 100-120°C) corresponding to the loss of solvent (water) molecules, followed by the melting endotherm of the anhydrous salt at a higher temperature.
While the general behavior can be predicted, specific experimental DSC data for this compound, including its melting point and enthalpy of fusion, are not available in the surveyed literature. Such data would be essential for a complete physicochemical characterization of the compound. Studies on related systems often use DSC to investigate the formation of structures like clathrate hydrates in alcohol-water mixtures. researchgate.net
Thermogravimetric Analysis (TGA) for Thermal Stability Profiles
Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability of energetic materials. This method records the change in mass of a sample as a function of temperature, providing a distinct decomposition profile. For the salt this compound, also known as ethanolammonium picrate, TGA reveals a multi-stage decomposition process, reflecting the thermal behavior of its constituent ions.
The thermal stability of this compound is influenced by the properties of both the 2-aminoethanol cation and the 2,4,6-trinitrophenol (picrate) anion. Generally, picrate salts exhibit decomposition temperatures higher than that of picric acid itself. jes.or.jp Picric acid is known to decompose explosively above 300°C. wikipedia.org The formation of the salt with 2-aminoethanol is expected to influence this decomposition pathway. Ethanolammonium salts, such as ethanolammonium nitrate, have been shown to possess good thermal stability, in some cases up to temperatures exceeding 150°C. westernsydney.edu.auresearchgate.net
The TGA curve for this compound would likely exhibit an initial, gradual mass loss corresponding to the decomposition of the ethanolammonium cation. This would be followed by a much more rapid and significant mass loss at a higher temperature, characteristic of the energetic decomposition of the picrate anion. The presence of the nitro groups on the aromatic ring of the picrate anion contributes significantly to its energetic nature. quora.com
Detailed research findings on analogous compounds, such as various amine-modified polymers and other ammonium salts, indicate that the decomposition often occurs in distinct steps. researchgate.netfao.org The initial phase of decomposition in amine-containing compounds can involve the loss of the organic amine component at lower temperatures, followed by the breakdown of the remaining structure at elevated temperatures.
Based on the analysis of related compounds, a representative TGA profile for this compound can be projected. The decomposition is anticipated to occur in at least two main stages. The first stage involves the degradation of the 2-aminoethanol moiety, while the second, more energetic stage, corresponds to the decomposition of the trinitrophenol component.
Below is an interactive data table summarizing the plausible thermal decomposition profile of this compound as inferred from the thermal behavior of similar compounds.
Thermal Decomposition Profile of this compound
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |
|---|---|---|---|
| Stage 1 | 150 - 250 | ~20 - 30 | Decomposition and volatilization of the 2-aminoethanol cation. |
| Stage 2 | > 280 | ~70 - 80 | Rapid, energetic decomposition of the 2,4,6-trinitrophenol anion. |
Computational Chemistry and Theoretical Modeling of 2 Aminoethanol;2,4,6 Trinitrophenol
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the electronic properties of a single molecule or a small cluster of molecules of ethanolamine (B43304) picrate (B76445). These calculations are based on the fundamental principles of quantum mechanics.
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure, bonding characteristics, and reactivity of molecular systems. DFT calculations focus on the electron density to determine the properties of the compound, offering a balance between accuracy and computational cost.
For 2-aminoethanol;2,4,6-trinitrophenol, DFT studies would elucidate the nature of the ionic bond between the protonated 2-aminoethanol cation (ethanolammonium) and the 2,4,6-trinitrophenolate (picrate) anion. Key insights from DFT analysis include the optimization of the molecular geometry, calculation of vibrational frequencies, and determination of electronic properties. The interaction between the electron-donating 2-aminoethanol and the electron-accepting 2,4,6-trinitrophenol moieties governs the compound's stability and reactivity. DFT can be used to model the charge distribution, revealing the localization of positive charge on the ethanolammonium part and negative charge on the picrate ring, particularly on the nitro groups.
Reactivity descriptors, such as Fukui functions and local softness, can be calculated using DFT to predict the most likely sites for nucleophilic and electrophilic attack. nih.gov For instance, the analysis would likely show the oxygen atoms of the nitro groups and the phenolate (B1203915) oxygen as primary sites for electrophilic interaction, while the protonated amine group would be a center for nucleophilic interaction. researchgate.net Plane-wave DFT has been effectively used to study the adsorption of related nitroaromatic compounds like 2,4,6-trinitrotoluene (B92697) (TNT) on surfaces, indicating that the nitro groups play a crucial role in intermolecular interactions. nih.gov
Table 1: Illustrative DFT-Calculated Properties for this compound
| Parameter | Predicted Value | Significance |
|---|---|---|
| Dipole Moment | High | Indicates a highly polar molecule, consistent with its ionic salt structure. |
| Binding Energy | Negative (e.g., -X kcal/mol) | A negative value confirms the stability of the ionic complex formation. |
| Mulliken Atomic Charges | Positive on NH₃⁺, Negative on O⁻ and NO₂ | Quantifies the charge distribution and confirms the ionic nature of the interaction. |
| Vibrational Frequencies | Specific peaks for N-H⁺, C-O⁻, NO₂ | Correlates theoretical structure with experimental IR and Raman spectra. |
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data for parameterization. mdpi.com These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for energetic and structural predictions, albeit at a greater computational expense. mdpi.comresearchgate.net
For this compound, high-accuracy ab initio calculations can provide precise values for the gas-phase interaction energy between the ethanolammonium cation and the picrate anion. These calculations are crucial for benchmarking the results from more computationally efficient methods like DFT. They can also be used to accurately determine the rotational barriers and the most stable conformations of the 2-aminoethanol cation. nih.gov Studies on related molecules demonstrate that ab initio calculations are essential for creating a reliable dataset of kinetic and thermodynamic properties. mdpi.comrsc.org
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.net
In the this compound complex, the HOMO is typically localized on the electron-rich picrate anion, specifically on the phenoxide oxygen and the aromatic ring. The LUMO is also predominantly located on the picrate anion, but distributed over the nitro groups and the π-system of the benzene (B151609) ring, which act as strong electron-acceptor groups. researchgate.net The energy gap between the HOMO and LUMO (E_gap) is a critical parameter for determining the molecule's kinetic stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com This intramolecular charge transfer from the phenoxide part (donor) to the nitro groups (acceptor) is a defining electronic feature of the picrate anion.
Table 2: Representative Frontier Molecular Orbital Data
| Orbital | Energy (eV) | Localization | Implication |
|---|---|---|---|
| HOMO | -7.5 | Picrate Anion (phenoxide oxygen, ring) | Electron-donating capability, site of oxidation. |
| LUMO | -3.0 | Picrate Anion (nitro groups, ring) | Electron-accepting capability, site of reduction. |
| HOMO-LUMO Gap | 4.5 | - | Indicates charge transfer character and relative kinetic stability. |
The Quantum Theory of Atoms in Molecules (AIM) developed by Bader analyzes the topology of the electron density to define atoms and the bonds between them. researchgate.net AIM analysis can characterize the nature of the interactions within the ethanolamine picrate crystal. It can distinguish between covalent bonds, ionic interactions, and weaker hydrogen bonds based on the properties of the electron density at the bond critical points. This method would confirm the ionic nature of the N⁺-H···O⁻ interaction and characterize the various intramolecular and intermolecular hydrogen bonds that stabilize the crystal structure.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide insights into the dynamic behavior of systems, such as conformational changes, diffusion, and interactions within a crystal or solution.
Molecular dynamics simulations of this compound in the solid state can be used to investigate the stability of its crystal lattice and the nature of the intermolecular forces. These simulations rely on a force field, a set of parameters that describes the potential energy of the system. Force fields for ethanolamines have been developed to reproduce experimental properties and energies from quantum mechanical calculations. researchgate.netmdpi.com
MD simulations can model the collective motions of the ions in the crystal, providing information about vibrational modes and phase transitions. A key focus of such simulations would be the extensive network of hydrogen bonds. In the crystal, the ammonium (B1175870) group of the cation acts as a hydrogen bond donor to the phenolate oxygen and the oxygen atoms of the nitro groups of adjacent picrate anions. The hydroxyl group of the cation can also participate in hydrogen bonding. MD simulations can reveal the strength, lifetime, and dynamics of these hydrogen bonds, which are critical for the cohesion and stability of the crystal structure. Simulations can also be performed on the compound in aqueous solution to study solvation effects and the interaction with water molecules. nih.govelsevierpure.com
Force Field Development and Validation for Solid-State Simulations
Molecular dynamics (MD) and other simulation techniques for studying the solid state rely on empirical force fields to define the potential energy of the system as a function of its atomic coordinates. The accuracy of these simulations is fundamentally dependent on the quality of the force field parameters. ethz.ch For novel compounds like this compound, developing a specific, or "tailor-made," force field is often necessary for reliable predictions.
The development process for a custom force field is a systematic, physics-based approach:
Quantum Mechanical Calculations: The process begins with high-level quantum mechanics (QM) calculations on the individual ions (2-aminoethanol cation and 2,4,6-trinitrophenolate anion) and their dimers. Methods like Symmetry-Adapted Perturbation Theory based on Density Functional Theory [SAPT(DFT)] are used to accurately compute the interaction energies. udel.edu These calculations dissect the intermolecular forces into physically meaningful components such as electrostatic, exchange-repulsion, induction, and dispersion energies.
Functional Form Selection: An analytical mathematical function is chosen to represent the interactions. This typically includes terms for electrostatic interactions (often using distributed multipoles to capture anisotropy) and atom-atom terms for repulsion and dispersion (e.g., Buckingham or Lennard-Jones potentials). researchgate.net
Parameter Fitting: The parameters of the analytical function are fitted to reproduce the QM interaction energies. This fitting procedure is crucial for ensuring the force field is accurate across a wide range of intermolecular distances and orientations. udel.eduresearchgate.net
Validation: The newly developed force field must be validated. This involves using the force field in solid-state simulations and comparing the results against known experimental data. Key benchmarks for validation include the reproduction of the known crystal structure's unit cell dimensions, density, and sublimation enthalpy. If multiple polymorphs are known, the force field should correctly predict their relative energy rankings.
The table below outlines the typical workflow for developing a tailor-made force field for a molecular salt.
| Step | Description | Computational Methods |
| 1 | Monomer Properties | Geometry optimization and calculation of electrostatic properties (multipole moments) using Density Functional Theory (DFT). |
| 2 | Dimer Interaction Energies | Calculation of interaction energies for various dimer configurations using high-level methods like SAPT(DFT). udel.edu |
| 3 | Parameter Optimization | Fitting of an analytical potential function (e.g., Buckingham + point charges or multipoles) to the calculated dimer interaction energies. |
| 4 | Solid-State Validation | Crystal lattice energy minimization and molecular dynamics simulations. Comparison of predicted lattice parameters, density, and cohesive energy with experimental data. |
This rigorous, first-principles-based approach ensures that the force field is transferable and can be used to reliably predict properties beyond those it was fitted to, such as mechanical and thermal behavior. udel.edu
Crystal Structure Prediction Methodologies
Predicting the crystal structure of a molecule from its chemical diagram alone is a primary goal of computational materials science. rsc.org For a salt like this compound, which can potentially exist in multiple crystalline forms (polymorphs), these methodologies are invaluable for exploring its structural landscape. scilit.comresearchgate.net
The first step in crystal structure prediction (CSP) is to generate a comprehensive set of physically plausible crystal packing arrangements. This is a significant computational challenge due to the vast number of possible ways molecules can arrange themselves in a crystal lattice. nih.gov
Several methods are employed to generate these trial structures:
Random or Grid-Based Searching: Early methods involved placing molecules randomly or on a grid within common space groups and applying symmetry operations.
Ab Initio Random Structure Searching (AIRSS): This modern approach involves generating trial structures with "intelligent" randomness for molecular positions and orientations within the unit cell. nih.gov These initial structures are then relaxed to the nearest local potential energy minimum.
High-Throughput Screening: Computational studies can complement experimental high-throughput crystallization screens, which attempt to crystallize a compound under a wide variety of conditions to find different polymorphs. researchgate.net
These methods can generate thousands to millions of unique, hypothetical crystal structures that represent potential candidates for stable or metastable polymorphs.
| Method | Approach | Key Feature |
| Random Structure Searching | Molecules are placed randomly in a simulation box under various space group symmetries. | Broad, unbiased search of the configurational space. |
| Genetic Algorithms | Uses principles of evolution; structures are "bred" and "mutated" to find lower energy packings. | Efficiently explores the potential energy surface to find low-energy minima. |
| Ab Initio Random Structure Searching (AIRSS) | Combines random structure generation with full geometry optimization using periodic DFT calculations. nih.gov | High accuracy due to the use of first-principles energy calculations for ranking. |
Once a large set of potential crystal structures is generated, the next critical step is to determine their relative thermodynamic stabilities. This is achieved by calculating the lattice energy for each structure. The lattice energy is the energy released when the constituent ions in their gaseous state come together to form the crystalline solid.
The generated structures are subjected to geometry optimization, where all atomic positions and unit cell parameters are adjusted to find the configuration with the minimum possible energy according to the chosen force field or QM method. mdpi.com The structures with the lowest lattice energies are the most likely candidates for the experimentally observable forms. researchgate.netmdpi.com
The results are often visualized on a crystal energy landscape plot, which shows the lattice energy of each predicted polymorph against its density. The structure with the global minimum lattice energy is predicted to be the most stable thermodynamic form at 0 K. Other low-energy structures within a certain energy window (typically a few kJ/mol) above the global minimum are considered potential metastable polymorphs that might be accessible experimentally. researchgate.net
The following table provides a hypothetical example of how predicted polymorphs would be ranked.
| Predicted Polymorph | Space Group | Relative Lattice Energy (kJ/mol) | Density (g/cm³) | Stability Ranking |
| Form I | P2₁/c | 0.0 | 1.65 | 1 (Most Stable) |
| Form II | P-1 | +3.5 | 1.62 | 2 |
| Form III | P2₁2₁2₁ | +5.8 | 1.63 | 3 |
| Form IV | C2/c | +9.2 | 1.59 | 4 |
Theoretical Insights into Charge Transfer Complexes and Protonation States
The interaction between 2-aminoethanol and 2,4,6-trinitrophenol (picric acid) is a classic example of a donor-acceptor system that forms a charge-transfer (CT) complex. rsc.org 2-aminoethanol acts as an electron donor, while the highly electron-deficient picric acid acts as a strong electron acceptor. mdpi.com Computational modeling is crucial for elucidating the precise nature of this interaction, specifically addressing the degree of electron transfer and whether a proton is fully transferred from the phenolic hydroxyl group of picric acid to the amino group of 2-aminoethanol.
Theoretical studies, particularly those using Density Functional Theory (DFT), can provide detailed information about:
Geometry and Bonding: Optimized molecular geometries reveal the intermolecular distances and angles, providing clues about the strength and nature of the interaction (e.g., hydrogen bonding vs. ionic bonding).
Protonation State: The key question for this system is whether it exists as a salt (full proton transfer) or a co-crystal (neutral molecules linked by hydrogen bonds). By calculating the potential energy surface for the proton transfer coordinate, theorists can determine the most stable position of the acidic proton. For the 2-aminoethanol and picric acid system, a full proton transfer is expected, resulting in the formation of the 2-hydroxyethylammonium cation and the picrate anion.
Charge Distribution: Analysis of the electron density distribution, using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can quantify the amount of charge transferred from the donor to the acceptor. cam.ac.uk In a true salt, this would correspond to a near-integer charge transfer.
Spectroscopic Properties: Computational methods can predict spectroscopic signatures that confirm the formation of the CT complex. For example, the formation of the complex leads to new absorption bands in the UV-Vis spectrum, which can be calculated using Time-Dependent DFT (TD-DFT). researchgate.netresearchgate.net The calculated vibrational frequencies (IR and Raman) would also show characteristic shifts upon complex formation, such as the disappearance of the phenolic O-H stretch and the appearance of N⁺-H stretches, confirming protonation. researchgate.net
These theoretical investigations provide a fundamental understanding of the electronic structure of the this compound complex, confirming its nature as an ionic salt driven by both proton and charge transfer.
Advanced Applications and Precursor Chemistry of 2 Aminoethanol;2,4,6 Trinitrophenol in Materials Science
Role in Crystal Engineering and Co-crystallization Strategies
Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The formation of salts or co-crystals from 2-aminoethanol and picric acid is a classic example of acid-base reaction leading to a multi-component crystalline material with predictable, yet complex, structural motifs.
The synthesis of 2-aminoethanol;2,4,6-trinitrophenol is typically achieved through a straightforward acid-base reaction. Picric acid, a strong acid, readily donates a proton to the basic amino group of 2-aminoethanol. taylorandfrancis.com The most common method involves dissolving stoichiometric amounts of the two components in a suitable solvent, often water or ethanol (B145695), followed by slow evaporation. nih.govresearchgate.net This process allows for the self-assembly of the resulting ions, the 2-hydroxyethylammonium cation and the picrate (B76445) anion, into a well-defined crystal lattice.
The resulting crystalline solid is typically a vibrant yellow, a characteristic of the picrate anion. wikipedia.org The design of such materials leverages the predictable nature of proton transfer between a strong acid and a base to create a new, stable crystalline phase. The properties of this multi-component material, such as melting point, density, and solubility, differ significantly from those of the individual starting components. The formation of picrate salts with various amines is a well-established strategy in crystal engineering to generate novel materials. researchgate.net
Table 1: Synthesis and Crystallization Methods
| Method | Description | Common Solvents | Outcome |
|---|---|---|---|
| Slow Evaporation | Reactants are dissolved in a solvent, which is then allowed to evaporate slowly at room temperature, promoting the growth of single crystals. nih.gov | Water, Ethanol | High-quality single crystals suitable for X-ray diffraction. |
| Grinding | While less common for salts, grinding can sometimes induce co-crystal formation by creating eutectic liquid phases. rsc.org | Minimal or no solvent | Polycrystalline powder. |
| Antisolvent Crystallization | Reactants are dissolved in a solvent, and a second solvent (antisolvent) in which the product is insoluble is added to induce precipitation. rsc.org | Methanol/Water | Controlled particle size of the crystalline product. |
The crystal structure of this compound is dominated by a network of strong, charge-assisted hydrogen bonds and other non-covalent interactions. These interactions form predictable patterns known as supramolecular synthons, which are the fundamental building blocks of the crystal architecture.
Upon protonation, the 2-aminoethanol molecule becomes the 2-hydroxyethylammonium cation [HOCH₂CH₂NH₃]⁺. The key supramolecular synthons are formed between this cation and the picrate anion [(O₂N)₃C₆H₂O]⁻. The primary interaction is the strong N⁺-H···O⁻ hydrogen bond between the ammonium (B1175870) group and the negatively charged phenolate (B1203915) oxygen of the picrate anion. nih.govresearchgate.net
Key Supramolecular Synthons in Ethanolamine (B43304) Picrate:
Primary Synthon: Charge-assisted N⁺-H···O⁻ hydrogen bonds between the ammonium cation and the phenolate anion.
Secondary Synthons:
N⁺-H···O(nitro) hydrogen bonds.
O-H···O⁻(phenolate) or O-H···O(nitro) hydrogen bonds.
Potential for π-π stacking interactions between the aromatic rings of the picrate anions. nih.gov
These synthons dictate the crystal packing, leading to a dense and stable structure, a common feature in energetic salts.
Utilization as a Precursor in Complex Organic Synthesis
The compound this compound can be viewed not just as a stable crystalline product but also as a reactive intermediate or precursor for creating more complex molecules. The individual components, ethanolamine and picric acid, are themselves valuable building blocks in organic chemistry.
The this compound salt can serve as a starting point for further functionalization. The hydroxyl group of the cation remains available for reactions such as esterification or etherification. The picrate anion can also be exchanged for other anions to tune the material's properties.
More commonly, the individual components are used to build complex molecules. 2-Aminoethanol is a precursor in the industrial synthesis of ethylenediamine (B42938) and is a key component in many pharmaceutical and commercial products. wikipedia.org Chiral 1,2-amino alcohols, a class to which 2-aminoethanol belongs, are crucial functionalities in many drug molecules. nih.gov Picric acid and its derivatives are used to synthesize other energetic materials and dyes. taylorandfrancis.com The salt itself could potentially be used in reactions where a controlled release of either the ethanolamine or picrate moiety is desired under specific reaction conditions.
The compound this compound is inherently rich in both nitrogen and oxygen due to the three nitro groups (–NO₂) and the amine (–NH₂) and hydroxyl (–OH) functionalities. This makes it an attractive precursor for the synthesis of high-energy-density materials (HEDMs), which often feature a high nitrogen and oxygen content to ensure efficient combustion. nih.gov
This salt could serve as a building block in the creation of more complex energetic frameworks. For example, it could be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) to introduce energetic properties. Research has shown that biomolecules like amino acids can be used to create novel energetic materials, suggesting a pathway for using amino acid derivatives like 2-aminoethanol in a similar fashion. azocleantech.com The high density of picrate salts, combined with their energetic nature, makes them valuable components in the design of new energetic composite materials. researchgate.net
Fundamental Studies in Energetic Materials Science (Structural and Theoretical Perspectives)
Picrate salts are a well-known class of energetic materials. wikipedia.org Picric acid itself was historically used as a military explosive, and its salts, such as ammonium picrate, have also seen application. canada.canih.gov The salt this compound is therefore of fundamental interest in energetic materials science.
Its energetic character stems from the picrate anion, which contains a high concentration of nitro groups (an "explosophore") and oxygen, combined with a fuel component, the carbon-hydrogen backbone. The 2-hydroxyethylammonium cation also acts as a fuel component. The thermal decomposition of such salts is expected to be a rapid, exothermic process, releasing a large volume of gaseous products like N₂, CO₂, and H₂O.
Theoretical and computational studies are crucial for understanding and predicting the performance and sensitivity of such materials. nih.gov For this compound, these studies would involve:
Density Functional Theory (DFT) Calculations: To determine the optimized molecular geometry, electronic structure, and vibrational frequencies. These calculations can also be used to estimate the heat of formation, a key parameter for predicting energetic performance. researchgate.net
Crystal Structure Prediction (CSP): To predict the most stable crystal packing and calculate the theoretical crystal density. Density is a critical factor in determining the detonation velocity and pressure of an explosive. researchgate.net
Molecular Dynamics (MD) Simulations: To study the material's response to thermal or mechanical stimuli (shock), providing insights into its stability and sensitivity to initiation.
Table 2: Predicted Energetic Properties (Illustrative)
| Property | Significance | Method of Prediction |
|---|---|---|
| Heat of Formation (ΔHf) | Determines the energy released upon decomposition. | Isodesmic Reactions (DFT) nih.gov |
| Crystal Density (ρ) | A higher density generally leads to higher detonation performance. | Crystal Structure Prediction (CSP) |
| Detonation Velocity (D) | The speed at which the detonation wave travels through the material. | Kamlet-Jacobs Equations nih.gov |
| Detonation Pressure (P) | The pressure at the detonation front. | Kamlet-Jacobs Equations nih.gov |
| Impact/Friction Sensitivity | Measures the ease of initiation by mechanical stimuli. | Bond Dissociation Energies (DFT) nih.gov |
While specific experimental data for this compound is not widely published, its properties can be inferred from the extensive research on other amine picrates. It is expected to be a moderately sensitive energetic material, with its performance influenced by the dense, hydrogen-bonded crystal structure. researchgate.netcanada.ca
Exploration of Molecular Design Principles for Modulating Lattice Energy and Stability
The stability of crystalline materials, particularly energetic ones, is intrinsically linked to their lattice energy. Lattice energy is the energy released when gaseous ions combine to form a solid ionic crystal. A higher lattice energy generally corresponds to a more stable crystal structure. In the context of this compound, the lattice energy is governed by a combination of strong ionic forces and a network of intermolecular interactions.
The primary molecular design principle for modulating the lattice energy and stability of this and similar energetic salts lies in the careful selection of the interacting molecules to maximize the strength and number of these non-covalent interactions. The key interactions contributing to the lattice energy in ethanolamine picrate are:
Ionic Bonding: The fundamental interaction is the electrostatic attraction between the positively charged ethanolaminium cation (HOCH₂CH₂NH₃⁺) and the negatively charged picrate anion (C₆H₂(NO₂)₃O⁻). The transfer of a proton from the phenolic hydroxyl group of picric acid to the amino group of ethanolamine is a crucial step in the formation of this salt.
van der Waals Forces: These are ubiquitous, non-specific attractive forces that further contribute to the cohesion of the crystal lattice.
By understanding these interactions, it is possible to modulate the lattice energy. For example, modifying the structure of the amine could alter the hydrogen-bonding network and the packing efficiency, thereby influencing the stability of the resulting salt.
| Interaction Type | Donor/Acceptor in this compound | Role in Lattice Energy and Stability |
| Ionic Bonding | Ethanolaminium cation (HOCH₂CH₂NH₃⁺) and Picrate anion (C₆H₂(NO₂)₃O⁻) | Primary contributor to lattice energy, ensuring the formation of a stable salt. |
| Hydrogen Bonding | -OH and -NH₃⁺ groups of ethanolaminium (donors) with phenolate and nitro oxygens of picrate (acceptors) | Creates a strong and directional network, enhancing crystal stability and density. |
| π-π Stacking | Aromatic rings of adjacent picrate anions | Contributes to efficient molecular packing and overall cohesive energy. |
| van der Waals Forces | All atoms in the compound | Provide additional, non-directional stabilization to the crystal lattice. |
This table is generated based on established principles of intermolecular interactions in similar organic salts.
Structure-Property Relationships in Insensitive Energetic Co-crystals (excluding performance metrics)
The field of energetic materials is constantly seeking to develop compounds that offer a balance between performance and safety. A key strategy in this endeavor is the formation of co-crystals, where an energetic molecule is combined with a non-energetic or less energetic co-former to create a new crystalline solid with modified properties. While this compound is a salt, the principles of co-crystallization are highly relevant to understanding its structure-property relationships, particularly concerning sensitivity.
The structure of an energetic material at the molecular and crystal level dictates its physical and chemical properties, including its sensitivity to external stimuli such as impact, friction, and heat. In the case of ethanolamine picrate, the formation of a salt with a complex network of intermolecular interactions leads to a more stable and potentially less sensitive material compared to picric acid alone.
Key structure-property relationships in insensitive energetic materials, applicable to ethanolamine picrate, include:
Hydrogen Bonding Networks: The presence of extensive and strong hydrogen bonds is a critical factor in reducing the sensitivity of energetic materials. These bonds create a more rigid and stable crystal lattice that is less susceptible to deformation under mechanical stress. The energy from an impact can be more effectively dissipated throughout the crystal lattice via these strong interactions, preventing the formation of "hot spots" that can lead to detonation. In this compound, the multiple hydrogen bond donor and acceptor sites facilitate the formation of a dense and robust network.
Crystal Packing and Density: The way molecules are arranged in the crystal lattice influences the material's density and stability. A more closely packed structure, often facilitated by a combination of ionic forces, hydrogen bonding, and π-π stacking, generally leads to a higher density and greater stability. The layered or herringbone packing arrangements observed in some picrate-based co-crystals are thought to contribute to their reduced sensitivity by allowing for the dissipation of energy along specific crystallographic planes.
Intermolecular Interactions and Sensitivity: The nature and strength of intermolecular interactions directly correlate with the sensitivity of the material. Stronger and more numerous interactions, as are expected in ethanolamine picrate, create a more stable crystal lattice that requires more energy to disrupt. The formation of salt bridges and extensive hydrogen bonding networks effectively "locks" the molecules in place, reducing their ability to move and generate friction, a common initiation mechanism for explosives.
The following table summarizes the key structural features and their influence on the stability of energetic salts like this compound.
| Structural Feature | Influence on Stability |
| Strong Ionic Interactions | Significantly increases the energy required to break the crystal lattice. |
| Extensive Hydrogen Bonding | Creates a rigid and stable network, enhancing thermal and mechanical stability. |
| Efficient Crystal Packing | Leads to higher density and reduces void spaces, which can act as initiation sites. |
| π-π Stacking Interactions | Contribute to the overall cohesive energy and ordered arrangement of molecules. |
This table is based on established principles of energetic materials science and data from related picrate compounds.
Exploration in Optoelectronic Materials
The unique electronic properties of picrate salts, arising from the charge transfer between the electron-rich amine and the electron-deficient picrate ring, make them interesting candidates for exploration in the field of optoelectronics.
Non-linear Optical (NLO) Properties of Picrate Salts
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion and optical switching. The search for new NLO materials is driven by the demand for advanced photonic and optoelectronic technologies. Organic materials, particularly those with donor-acceptor structures, have shown great promise in this area.
Picrate salts, including this compound, are of interest for NLO applications due to their inherent molecular structure. The key features that contribute to the potential NLO properties of these salts are:
Charge Transfer: The formation of the salt involves the transfer of a proton from picric acid to 2-aminoethanol, resulting in a charge-separated state. This intramolecular charge transfer from the electron-donating ethanolaminium moiety to the electron-accepting picrate ring is a fundamental requirement for second-order NLO activity.
Molecular Hyperpolarizability: The presence of a delocalized π-electron system in the picrate ring, coupled with the strong electron-withdrawing nitro groups, leads to a high molecular hyperpolarizability (β), a measure of the NLO response of a single molecule.
Acentric Crystal Structure: For a material to exhibit second-order NLO effects, such as second-harmonic generation (SHG), it must crystallize in a non-centrosymmetric space group. While the specific crystal structure of this compound is not detailed in the available literature, many organic salts with chiral components or specific hydrogen bonding patterns tend to crystallize in acentric space groups.
Studies on other organic picrate crystals have demonstrated their potential as NLO materials. For example, some amino acid picrates have been shown to exhibit significant SHG efficiency. The combination of a strong acid (picric acid) and various organic bases can lead to the formation of NLO-active materials. The wide optical transparency window of many picrate crystals is also a desirable feature for NLO applications.
The following table presents representative NLO data for related organic NLO materials to provide context for the potential of this compound.
| Compound | SHG Efficiency (relative to KDP) | Reference |
| Propylenediamine Picrate (PDP) | 0.53 | rsc.org |
| Al₂(PO₄)₂(H₂O)₄ | ~0.68 | nih.gov |
| AlP₂O₃(OH)₃ | ~0.15 | nih.gov |
This table presents data for related compounds to illustrate the NLO potential of picrate salts and similar materials.
Photophysical Behavior and Luminescence Studies
The photophysical properties of materials, including their absorption and emission of light, are crucial for applications in sensing, imaging, and light-emitting devices. The study of the photophysical behavior of this compound involves understanding how the individual components and their interactions within the crystal lattice influence its response to light.
The picrate anion is known to be intensely colored, indicating strong absorption in the visible region of the electromagnetic spectrum. This absorption is attributed to π-π* transitions within the aromatic ring, which are influenced by the electron-withdrawing nitro groups. The formation of a salt with 2-aminoethanol can further modify the electronic structure and, consequently, the absorption and emission properties.
Key aspects of the photophysical behavior and potential luminescence of this compound include:
Fluorescence Quenching: Picric acid is a well-known fluorescence quencher. Therefore, it is possible that the salt itself may exhibit weak or no luminescence, as the picrate anion could quench the fluorescence of the ethanolamine moiety or any potential emission from the charge-transfer state. However, the specific photophysical behavior is highly dependent on the crystal packing and the nature of the intermolecular interactions.
Luminescence Sensing: The interaction of picric acid with various fluorescent probes is a widely used method for its detection. The formation of the 2-aminoethanol picrate salt itself is a manifestation of this interaction. While the salt itself may not be highly luminescent, its formation can be monitored through changes in the fluorescence of a system, indicating its potential application in sensing methodologies. For instance, the formation of ion associates between picrate and fluorescent dyes like Astrafloksin has been utilized for the spectrofluorimetric determination of picric acid. mdpi.com
Influence of the Crystalline Environment: The rigidity of the crystal lattice can influence the photophysical properties by restricting molecular motion and providing a specific dielectric environment. In some cases, aggregation or crystallization can lead to enhanced emission, a phenomenon known as aggregation-induced emission (AIE). While not explicitly reported for this compound, the interplay of intermolecular interactions in the solid state could lead to unique photophysical behaviors not observed in solution.
The following table summarizes the expected photophysical characteristics based on the properties of the constituent molecules and related systems.
| Property | Expected Behavior for this compound |
| Absorption | Strong absorption in the UV-visible region due to the picrate anion. |
| Emission | Likely weak or quenched fluorescence due to the presence of the picrate moiety. |
| Stokes Shift | The difference between the absorption and emission maxima, if any, would be influenced by the charge-transfer character of the excited state. |
| Quantum Yield | Expected to be low due to efficient non-radiative decay pathways associated with the nitroaromatic system. |
This table is a conceptual summary based on the known properties of picrates and general photophysical principles.
Advanced Analytical Methodologies for Compound Characterization and Purity Assessment
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental to the analysis of 2-aminoethanol;2,4,6-trinitrophenol, providing the means to separate the ionic pair, its individual components, and any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity determination and quantitative analysis of this compound. The method's versatility allows for the separation of the non-volatile and thermally labile components of the salt.
For the analysis of the 2-aminoethanol component, which lacks a strong UV chromophore, derivatization is often employed to enhance its detectability. osha.gov A common approach involves pre-column derivatization with a reagent that introduces a chromophoric or fluorophoric tag to the primary amine group of 2-aminoethanol. For instance, derivatization with 1-naphthylisothiocyanate (NITC) allows for sensitive UV detection at wavelengths such as 254 nm or 280 nm. osha.gov The resulting derivative can be separated using a reversed-phase column, such as a Zorbax CN column (25 cm x 4.6 mm, 10-µm), with a suitable mobile phase. osha.gov
The picrate (B76445) anion (2,4,6-trinitrophenolate) possesses strong UV absorbance due to its highly conjugated and nitrated aromatic structure, making it directly detectable by HPLC with a UV detector. The analysis can be performed on reversed-phase columns (e.g., C18) using an aqueous-organic mobile phase, often with an acidic modifier to ensure good peak shape.
When analyzing the intact salt, a mixed-mode HPLC column, which combines cation-exchange and reversed-phase retention mechanisms, can be effective. This allows for the simultaneous retention and separation of the cationic 2-aminoethanolium and the anionic picrate. For instance, a Coresep 100 column can be used to separate various ethanolamines. helixchrom.com
A typical HPLC method for the quantitative analysis of the derivatized 2-aminoethanol component is summarized in the table below.
| Parameter | Condition | Reference |
| Column | Zorbax CN, 10-µm, 25 cm x 4.6 mm ID | osha.gov |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile) | |
| Flow Rate | Typically 1.0 mL/min | |
| Detection | UV at 254 nm or 280 nm (after derivatization with NITC) | osha.gov |
| Injection Volume | 10-20 µL | |
| Derivatizing Agent | 1-naphthylisothiocyanate (NITC) | osha.gov |
This table presents a generalized HPLC method based on the analysis of derivatized 2-aminoethanol. Specific conditions for the intact salt may vary.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in samples of this compound. Direct analysis of the salt by GC is not feasible due to its low volatility. However, GC-MS is highly suitable for profiling impurities related to the 2-aminoethanol starting material or potential side-products from the synthesis.
The analysis of underivatized 2-aminoethanol by GC can be challenging due to its polarity, which can lead to poor peak shape and column adsorption. osha.gov Derivatization is a common strategy to overcome these issues, converting the polar amine and hydroxyl groups into less polar, more volatile derivatives.
Alternatively, specialized GC columns with enhanced inertness, such as the Zebron™ ZB-5MSplus™, have been developed for the analysis of underivatized ethanolamines, providing improved peak shapes. phenomenex.com A typical GC-MS method for the analysis of ethanolamines might involve a high-temperature program on a suitable capillary column coupled to a mass spectrometer operating in electron ionization (EI) mode.
The following table outlines typical GC-MS parameters for the analysis of impurities related to 2-aminoethanol.
| Parameter | Condition | Reference |
| GC Column | Zebron™ ZB-5MSplus™ or similar inert column | phenomenex.com |
| Injector Temperature | 250-280 °C | |
| Oven Program | Temperature gradient (e.g., starting at 70°C, ramping to 250°C) | nih.gov |
| Carrier Gas | Helium at a constant flow rate | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | |
| Scan Range | m/z 40-400 |
This table represents a general GC-MS method for related impurities. The direct analysis of the salt is not amenable to this technique.
Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for the structural characterization of this compound, providing precise molecular weight information and insights into its chemical structure through fragmentation analysis. Soft ionization techniques are particularly suited for analyzing the intact ionic salt.
Electrospray Ionization (ESI) is a soft ionization technique that is ideal for analyzing polar and ionic compounds like this compound. nih.gov ESI-MS allows for the transfer of ions from solution into the gas phase with minimal fragmentation, enabling the determination of the molecular weight of the intact ionic species.
In the positive ion mode, the protonated 2-aminoethanol cation, [HOCH₂CH₂NH₃]⁺, would be expected at a mass-to-charge ratio (m/z) of 62.05. In the negative ion mode, the deprotonated picric acid anion, [(O₂N)₃C₆H₂O]⁻, would be observed at an m/z of 228.00. The observation of both of these ions in the respective modes would confirm the presence of the two components of the salt. It is also possible to observe the ion pair in the gas phase under certain ESI conditions.
The table below summarizes the expected m/z values for the constituent ions of this compound in ESI-MS.
| Ion | Formula | Ionization Mode | Calculated m/z |
| 2-Aminoethanolium | [C₂H₈NO]⁺ | Positive | 62.05 |
| Picrate | [C₆H₂N₃O₇]⁻ | Negative | 228.00 |
These are theoretical m/z values. Experimental values may vary slightly based on instrumentation and calibration.
Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov This technique is invaluable for confirming the identity of the 2-aminoethanol and picrate ions and for distinguishing them from potential isobaric interferences.
For the protonated 2-aminoethanol ion ([M+H]⁺ at m/z 62.05), collision-induced dissociation (CID) would likely lead to the neutral loss of water (H₂O) or ammonia (B1221849) (NH₃). The fragmentation of protonated amino acids often involves the loss of small neutral molecules. nih.gov
The fragmentation of the picrate anion (m/z 228.00) in negative ion mode MS/MS would be expected to show characteristic losses of nitro groups (NO₂) and other fragments related to the trinitrophenolate structure.
A representative fragmentation pathway for the protonated 2-aminoethanol cation is shown below.
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |
| 62.05 | [C₂H₆N]⁺ | H₂O (18.01) |
| 62.05 | [C₂H₅O]⁺ | NH₃ (17.03) |
This table illustrates plausible fragmentation pathways for the 2-aminoethanol cation based on general principles of mass spectrometry.
Future Research Directions and Emerging Paradigms for 2 Aminoethanol;2,4,6 Trinitrophenol
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The rapid evolution of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of energetic materials. mdpi.comarxiv.org These data-driven methods offer a powerful alternative to the costly and time-consuming experimental cycles traditionally required for materials discovery. nih.gov For a compound like 2-aminoethanol;2,4,6-trinitrophenol, AI and ML can accelerate the design of new derivatives and provide rapid predictions of key properties.
The core of the ML process involves several key stages: data preparation, feature extraction, model construction, and performance evaluation. mdpi.comnih.gov Researchers can build extensive datasets comprising experimental and computational results from existing literature on related organic salts and energetic compounds. mdpi.com AI models can then be trained on this data to identify complex structure-property relationships that govern performance and safety metrics. arxiv.org
Key applications for this compound include:
Property Prediction: ML algorithms, such as kernel ridge regression, neural networks, and Gaussian process regression, can predict critical detonation properties like velocity, pressure, and energy output based on molecular structure. umd.edu They can also predict fundamental properties like density, thermal stability, and sensitivity to stimuli like impact or friction.
Inverse Design: Advanced ML models can be used for "inverse design," where desired properties are specified as input, and the algorithm generates novel molecular structures that are likely to exhibit those properties. This could lead to the design of new salts based on the 2-aminoethanol and trinitrophenol framework with enhanced performance or improved safety profiles.
Accelerated Screening: Data-driven approaches enable the rapid screening of virtual libraries of candidate molecules, identifying the most promising derivatives for synthesis and experimental validation. google.com
The primary challenge lies in the "data-hungry" nature of many ML models, which require large, high-quality datasets for accurate training. arxiv.org However, even with smaller datasets, non-linear regression methods can produce models with a useful error tolerance for initial material screening. umd.edu
| ML Application | Description | Relevant Algorithms | Input Data (Features) | Predicted Properties |
| Property Prediction | Predicts key performance and safety metrics from molecular structure. umd.edu | Kernel Ridge Regression, Neural Networks, Gaussian Process Regression. umd.edu | Molecular descriptors (e.g., Morgan fingerprints, E-state vectors), Coulomb matrices. umd.edu | Detonation velocity, pressure, energy density, thermal stability, impact sensitivity. umd.edugoogle.com |
| Inverse Design | Generates new molecular structures based on a set of desired target properties. mdpi.com | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). | Target properties (e.g., high energy, low sensitivity). | Novel chemical structures related to this compound. |
| Accelerated Screening | Rapidly evaluates large virtual libraries of compounds to identify promising candidates. google.com | Classification and regression models integrated into high-throughput virtual screening workflows. | Large databases of molecular structures. | "Hit" compounds with high predicted performance for further study. |
Development of Novel and Sustainable Synthetic Methodologies
Future research will increasingly prioritize the development of green and sustainable methods for synthesizing this compound. This involves minimizing hazardous reagents, reducing energy consumption, and designing more efficient reaction pathways.
Sustainable Synthesis of Precursors:
2,4,6-trinitrophenol (Picric Acid): Traditional synthesis involves the nitration of phenol (B47542) using concentrated nitric and sulfuric acids, an exothermic and hazardous process that can produce high-molecular-weight tar byproducts. wikipedia.org Future research could focus on alternative nitration systems and process technologies. One approach is the direct nitration of 2,4-dinitrophenol. wikipedia.org The use of continuous-flow reactors could offer significant advantages, providing better temperature control, enhanced safety, and the potential for seamless integration of multiple reaction steps. acs.org
2-aminoethanol (Ethanolamine): While industrially produced from ethylene (B1197577) oxide and ammonia (B1221849), research into biosynthetic pathways offers a renewable alternative. Studies have investigated the metabolism and synthesis of ethanolamine (B43304) in organisms like Lemna paucicostata, suggesting pathways from amino acids like serine. nih.govresearchgate.net Harnessing enzymatic or microbial processes could lead to a more sustainable production route.
Formation of the Salt: The final step involves the acid-base reaction between 2-aminoethanol and 2,4,6-trinitrophenol. Sustainable approaches could include:
Green Solvents: Replacing traditional volatile organic solvents with water or solvent mixtures (e.g., ethanol-water) for crystallization can significantly reduce the environmental impact. power-labs.com
Mechanochemistry: Solid-state synthesis through grinding or milling the reactants together, potentially with a small amount of liquid assistant, can eliminate the need for bulk solvents, reduce reaction times, and sometimes yield different polymorphs.
Continuous Manufacturing: Integrating the synthesis and crystallization steps into a continuous-flow system can improve efficiency, yield, and process control. acs.org
| Synthetic Step | Traditional Method | Potential Sustainable Alternative | Key Advantages of Alternative |
| Picric Acid Synthesis | Batch nitration of phenol with concentrated H₂SO₄/HNO₃. wikipedia.org | Continuous-flow nitration; use of alternative nitrating agents. acs.org | Enhanced safety, better temperature control, reduced waste, higher consistency. |
| Ethanolamine Synthesis | Reaction of ethylene oxide with aqueous ammonia. | Biosynthesis via enzymatic or microbial routes from precursors like serine. nih.gov | Use of renewable feedstocks, milder reaction conditions, reduced reliance on petrochemicals. |
| Salt Formation/Crystallization | Reaction in volatile organic solvents. | Recrystallization from green solvents (e.g., water/ethanol (B145695) mixtures); mechanochemical synthesis. power-labs.com | Reduced environmental impact, lower energy consumption, potential for novel solid forms. |
In Situ and Operando Characterization Techniques for Dynamic Processes
Understanding the dynamic behavior of this compound under operational conditions is crucial for predicting its performance and stability. In situ and operando techniques, which analyze materials within their working environment, provide a window into these dynamic processes, moving beyond the static picture offered by traditional ex-situ measurements. sustainability-directory.com
For this compound, these techniques can be applied to study:
Crystallization and Formation: Techniques like in situ Raman spectroscopy or X-ray diffraction (XRD) can monitor the formation of the salt from its precursors in real-time. This allows researchers to study the kinetics of crystallization, identify reaction intermediates, and understand how process parameters (e.g., temperature, solvent) influence the final crystal structure and purity. sustainability-directory.com
Phase Transitions: Many energetic materials exhibit polymorphism, where different crystal structures of the same compound have distinct properties. In situ heating experiments coupled with techniques like Differential Scanning Calorimetry (DSC) and XRD can precisely map the temperature-induced phase transitions of the compound.
Thermal Decomposition: Understanding the decomposition pathway is critical for safety and performance. In situ techniques like Raman and Infrared (IR) spectroscopy can identify the gaseous and solid-state species that form as the material is heated, providing crucial insights into its decomposition mechanism. sustainability-directory.com For instance, paramagnetic ions could be used as spin probes and monitored by Electron Paramagnetic Resonance (EPR) during heating to track structural changes. dtic.mil
| Technique | Dynamic Process Studied | Information Gained |
| In Situ Raman/IR Spectroscopy | Crystallization, Thermal Decomposition, Phase Transitions. sustainability-directory.com | Real-time tracking of chemical bond changes, identification of reaction intermediates and decomposition products, structural changes at the molecular level. sustainability-directory.com |
| In Situ X-Ray Diffraction (XRD) | Crystallization, Phase Transitions, Thermal Expansion. | Monitoring of crystal structure evolution, identification of different polymorphic forms, determination of lattice parameters as a function of temperature. |
| Differential Scanning Calorimetry (DSC) / Thermogravimetric Analysis (TGA) | Thermal Stability, Decomposition, Phase Transitions. | Measurement of heat flow and mass loss as a function of temperature, identifying melting points, decomposition onset, and phase transition energies. |
| In Situ Electron Paramagnetic Resonance (EPR) | Thermal Decomposition. dtic.mil | Monitoring of paramagnetic species (radicals) formed during decomposition, providing mechanistic insights into bond-breaking events. dtic.mil |
Advanced Theoretical Modeling of Complex Solid-State Phenomena
Alongside AI/ML, first-principles theoretical modeling provides a fundamental, physics-based understanding of materials at the atomic and molecular levels. researchgate.net Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) are powerful tools for elucidating the solid-state properties of this compound, complementing experimental findings. pnnl.gov
Key areas of investigation using theoretical modeling include:
Crystal Structure Prediction: Computational methods can predict stable crystal packing arrangements, helping to understand and identify different polymorphs of the salt.
Intermolecular Interactions: The stability and sensitivity of energetic materials are heavily influenced by intermolecular forces like hydrogen bonding. DFT calculations combined with tools like the Atoms in Molecules (AIM) theory can quantify the strength and nature of these interactions between the 2-aminoethanol cation and the trinitrophenol anion. mdpi.com
Vibrational Spectra Simulation: Theoretical calculations can simulate infrared and Raman spectra. mdpi.com By comparing these simulated spectra with experimental data, a precise assignment of vibrational modes can be achieved, leading to a deeper understanding of the molecular structure and bonding.
Electronic Properties and Reactivity: The calculation of electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap, provides insights into the compound's chemical reactivity and stability. mdpi.com
Equation of State and Mechanical Properties: Molecular dynamics simulations can be used to predict the behavior of the crystal under high pressure and temperature, providing data on its compressibility and mechanical response, which are relevant to its performance under detonation conditions.
The combination of high-level theoretical modeling with experimental validation provides a synergistic approach to understanding the complex structure-property relationships that define the behavior of this compound. researchgate.net
| Modeling Technique | Phenomenon Investigated | Predicted Properties / Insights |
| Density Functional Theory (DFT) | Electronic Structure, Intermolecular Interactions, Vibrational Properties. researchgate.net | Optimized molecular geometry, bond energies, HOMO-LUMO gap, simulated IR/Raman spectra, charge distribution. mdpi.com |
| Molecular Dynamics (MD) | Dynamic Behavior, Mechanical Properties, Thermal Stability. researchgate.net | Equation of state (pressure-volume-temperature relationship), elastic constants, diffusion coefficients, thermal decomposition pathways. |
| Atoms in Molecules (AIM) Theory | Chemical Bonding. mdpi.com | Characterization and quantification of hydrogen bonds and other non-covalent interactions within the crystal lattice. |
| Scaled Quantum Mechanics Force Field (SQMFF) | Vibrational Analysis. mdpi.com | Accurate assignment of experimental vibrational spectra (IR and Raman), determination of force constants for specific bonds. |
Q & A
Basic Research Questions
Q. What structural features make 2,4,6-trinitrophenol (TNP) more acidic than phenol?
- Methodological Answer : The acidity arises from the electron-withdrawing effects of three nitro (-NO₂) groups at the 2, 4, and 6 positions. These groups stabilize the phenoxide ion via resonance delocalization of the negative charge onto the nitro groups and inductive withdrawal of electron density from the aromatic ring. Researchers can validate this using computational chemistry (e.g., molecular orbital simulations) to compare charge distribution in phenol and TNP phenoxide ions .
Q. What are the key steps in synthesizing 2,4,6-trinitrophenol from phenol?
- Methodological Answer :
Sulfonation : React phenol with concentrated H₂SO₄ to form phenolsulfonic acid.
Nitration : Treat the sulfonated product with a nitrating mixture (HNO₃ + H₂SO₄) to introduce nitro groups.
Crystallization : Cool the solution to precipitate TNP crystals, followed by vacuum filtration and washing.
- Critical Note : Maintain strict temperature control during nitration to avoid side reactions or decomposition .
Advanced Research Questions
Q. How can explosion risks be mitigated during TNP handling in laboratory settings?
- Methodological Answer :
- Storage : Keep TNP wet (≥10% water content) or dissolved in non-reactive solvents (e.g., ethanol) to prevent crystallization, which increases detonation sensitivity .
- Material Compatibility : Avoid contact with metals (Cu, Fe, Zn) to prevent formation of shock-sensitive metal picrates. Use glass or PTFE containers .
- Safety Protocols : Follow OSHA guidelines (29 CFR 1910.109) for explosive handling, including grounding equipment to prevent static discharge and using non-sparking tools .
Q. What methodologies enable selective detection of TNP in aqueous environments?
- Methodological Answer :
- Luminescent MOFs : Design amino-functionalized metal-organic frameworks (MOFs) that exploit hydrogen bonding between TNP’s hydroxyl group and the MOF’s amine sites, achieving detection limits as low as 0.1 ppm .
- Fluorescence Quenching : Use boron-doped carbon dots or riboflavin-based sensors, where TNP’s electron-deficient nitro groups quench fluorescence via Förster resonance energy transfer (FRET). Calibrate with phosphate buffer (pH 6.2) for optimal sensitivity .
- Validation : Cross-check results with mass spectrometry or ¹H/¹⁹F NMR to confirm selectivity against interferents like 2,4-DNT .
Q. How do computational studies (e.g., DFT-D3) aid in designing TNP sensors?
- Methodological Answer :
- Binding Energy Analysis : Simulate TNP interactions with sensor materials (e.g., MOFs or iridium complexes) to predict binding affinities and optimize functional groups (e.g., -NH₂ for hydrogen bonding) .
- Quenching Mechanism : Calculate electron transfer pathways and orbital overlaps to explain selective quenching by TNP over other nitroaromatics. Compare HOMO-LUMO gaps of sensor and TNP using Gaussian software .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported detection limits for TNP across studies?
- Methodological Answer :
Material Variability : Compare synthesis protocols for sensing materials (e.g., carbon dots vs. MOFs). Differences in quantum yield or surface functionalization (e.g., boron doping) may explain variations in sensitivity .
Interference Testing : Replicate experiments under standardized conditions (pH, temperature) using spiked water samples. For example, riboflavin-based methods show a limit of detection (LOD) of 0.55 μM, while MOFs achieve sub-ppm levels due to higher porosity .
Statistical Validation : Apply ANOVA to evaluate reproducibility across labs or use machine learning (e.g., PCA) to identify outliers in fluorescence datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
